molecular formula C20H24Cl2N2O3 B1208337 2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride CAS No. 36115-09-0

2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride

Katalognummer: B1208337
CAS-Nummer: 36115-09-0
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: PPNIUFLTCMHTME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride involves several steps, including the reaction of dibenzofuran with dimethylaminoacetyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The resulting product is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride can be compared with other similar compounds, such as:

    Tilorone analogs: These compounds share a similar structure and have comparable biological activities.

    Dibenzofuran derivatives: These compounds have a similar core structure and are used in various scientific applications.

The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

36115-09-0

Molekularformel

C20H24Cl2N2O3

Molekulargewicht

411.3 g/mol

IUPAC-Name

2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride

InChI

InChI=1S/C20H22N2O3.2ClH/c1-21(2)11-17(23)13-5-7-19-15(9-13)16-10-14(6-8-20(16)25-19)18(24)12-22(3)4;;/h5-10H,11-12H2,1-4H3;2*1H

InChI-Schlüssel

PPNIUFLTCMHTME-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)CN(C)C.Cl.Cl

Kanonische SMILES

CN(C)CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)CN(C)C.Cl.Cl

36115-09-0

Verwandte CAS-Nummern

65322-76-1 (Parent)

Synonyme

2,8-bis(2-(dimethylamino)acetyl)dibenzofuran dihydrochloride
RMI 11567 DA
RMI 11567DA
RMI 11567DA dihydrochloride
tilorone analog 11,567

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.